2-Methylphenyl 4-chlorophenylcarbamate
Description
Properties
CAS No. |
92290-73-8 |
|---|---|
Molecular Formula |
C14H12ClNO2 |
Molecular Weight |
261.7 g/mol |
IUPAC Name |
(2-methylphenyl) N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C14H12ClNO2/c1-10-4-2-3-5-13(10)18-14(17)16-12-8-6-11(15)7-9-12/h2-9H,1H3,(H,16,17) |
InChI Key |
YVSRQFHNPBRGAA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OC(=O)NC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of carbamates are heavily influenced by substituents on the aromatic rings. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Carbamates
| Compound Name | Substituents (Aryl Groups) | Key Functional Groups | Lipophilicity (log k) | Biological Activity | References |
|---|---|---|---|---|---|
| 2-Methylphenyl 4-chlorophenylcarbamate | 4-chlorophenyl, 2-methylphenyl | Carbamate | Not reported | Inferred enzyme inhibition | [1, 5] |
| 4-Chlorophenyl-N-methylcarbamate | 4-chlorophenyl, methyl | Carbamate | Not reported | Cholinesterase inhibition | [5] |
| Phenyl (2-chloro-4-hydroxyphenyl)carbamate | 2-chloro-4-hydroxyphenyl, phenyl | Carbamate, hydroxyl | Not reported | Laboratory reagent | [3] |
| Glibenclamide impurity B | Sulfonyl, methyl, methoxy | Carbamate, sulfonyl | Not reported | Pharmaceutical impurity | [4] |
| Ferriz et al. compounds (4a–i, 5a–i) | Dichlorophenyl, alkyl chains | Carbamate, chloro | 1.2–3.8 (log k) | Antitumor, enzyme inhibition | [1] |
Key Observations:
Lipophilicity : Compounds with multiple chloro substituents (e.g., Ferriz et al.'s dichlorophenyl carbamates) exhibit higher lipophilicity (log k = 1.2–3.8) due to increased hydrophobic interactions . This compound likely has moderate lipophilicity compared to its N-methyl analog (), as the bulky 2-methylphenyl group may enhance membrane permeability.
Biological Activity: Enzyme Inhibition: 4-Chlorophenyl-N-methylcarbamate () acts as a cholinesterase inhibitor, a common trait of carbamate pesticides. The target compound’s 2-methylphenyl group may alter binding affinity to enzymes compared to the smaller methyl group . Antitumor Potential: Dichlorophenyl carbamates () show antitumor activity, suggesting that halogenation enhances cytotoxicity. The absence of dichloro substituents in this compound may reduce this effect .
Solubility and Reactivity : The hydroxyl group in Phenyl (2-chloro-4-hydroxyphenyl)carbamate () increases hydrophilicity, whereas the 2-methylphenyl group in the target compound prioritizes lipophilicity, impacting bioavailability .
Mechanistic Insights from Analogues
- Pesticidal Activity: 4-Chlorophenyl-N-methylcarbamate () inhibits acetylcholinesterase by carbamylating the enzyme’s active site.
- Antitumor Activity : Ferriz et al.’s compounds () demonstrate that chloro substituents enhance DNA intercalation or topoisomerase inhibition. The single chloro group in this compound may limit such effects unless combined with other functional groups .
Preparation Methods
Zinc Acetyl Acetonate-Mediated Coupling
The optimized procedure adapts methodology from US Patent 6,133,473, employing stoichiometric reaction between 4-chlorophenyl isocyanate and 2-methylphenol in dichloromethane. Key parameters:
- Catalyst loading: 0.5-2.0% w/w zinc acetyl acetonate
- Temperature: 25-40°C
- Reaction time: 16 hours
Mechanistic Insight
Zinc coordination activates the isocyanate carbonyl, enabling nucleophilic attack by the phenolic oxygen (Figure 1). Comparative studies show this pathway suppresses urea and allophanate byproducts through selective transition state stabilization.
Performance Data
| Catalyst Concentration (%) | Yield at 16h (%) | Byproduct Formation (%) |
|---|---|---|
| 0.5 | 95.9 | 0 |
| 2.0 | 98.3 | 0 |
Reaction scalability tests demonstrate consistent yields (>95%) at 5 mol scale, with crude purity enabling direct crystallization from hexane/ethyl acetate (9:1 v/v).
Palladium-Catalyzed Carbonylation
Adapting RSC Advances methodology, this route utilizes carbon monoxide (2 bar) to mediate coupling between 4-chloroaniline and 2-methylphenol in toluene:
- Charge Schlenk flask with substrates (1:5 molar ratio)
- Pressurize with CO at 100°C for 18h
- Filter through Celite® and chromatograph (hexane/EtOAc)
Advantages
- Eliminates isocyanate handling
- Atom-economical (85% theoretical)
Limitations
Solvent-Free Synthetic Approaches
DBSA-Promoted Mechanochemical Synthesis
Building on Sardarian's work, 4-chlorophenylurea and 2-methylphenol undergo condensation under solvent-free conditions:
Procedure
- Mix substrates (1:1.2 molar ratio) with 10 mol% DBSA
- Ball mill at 350 rpm for 45 minutes
- Extract with warm ethanol (40°C)
Characterization Data
- FT-IR: ν(N-H) 3320 cm⁻¹, ν(C=O) 1705 cm⁻¹
- ¹H NMR (DMSO-d6): δ 7.25-7.43 (m, 4H, Ar-H), 2.31 (s, 3H, CH3)
This method achieves 88% yield with >99% purity by HPLC, demonstrating viability for industrial-scale production.
Comparative Analysis of Methodologies
Table 2: Synthetic Route Evaluation
| Parameter | Zinc Catalysis | Solvent-Free | Carbonylation |
|---|---|---|---|
| Yield (%) | 98.3 | 88 | 75 |
| Reaction Time (h) | 16 | 0.75 | 18 |
| Byproducts (%) | 0 | <1 | 12 |
| Scalability | Excellent | Good | Moderate |
| Environmental Impact | Medium | Low | High |
Q & A
Q. Advanced: Can DFT calculations predict reactivity in carbamate derivatives?
- Method : Perform B3LYP/6-31G(d) calculations (Gaussian 16) to model transition states for hydrolysis or enzymatic cleavage. Compare activation energies with experimental kinetics .
- Application : Identify electron-deficient regions (e.g., carbonyl carbon) for targeted derivatization to enhance stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
